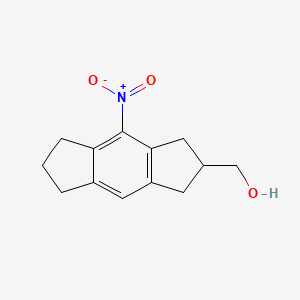
3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a complex organic compound that features a trifluoromethyl group, a trimethylsilyl ether, and an indacene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multiple steps, including the formation of the indacene core, introduction of the trifluoromethyl group, and the addition of the trimethylsilyl ether. Common reagents used in these steps include trifluoromethylating agents, silylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or indacene core.
Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.
Substitution: Substitution reactions might involve the trimethylsilyl ether or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Lacks the trimethylsilyl ether group.
3-(Trimethylsilyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the trimethylsilyl ether in 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine makes it unique compared to similar compounds, potentially offering distinct reactivity and applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-5-trimethylsilyloxy-2,3,6,7-tetrahydro-1H-s-indacen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NOSi/c1-22(2,3)21-15(16(17,18)19)8-7-11-9-10-5-4-6-12(10)14(20)13(11)15/h9H,4-8,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFKQLFFYRVVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2=C1C(=C3CCCC3=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine](/img/structure/B8205745.png)
![(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B8205750.png)
![N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205758.png)
![2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine](/img/structure/B8205764.png)
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205776.png)

![1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one](/img/structure/B8205794.png)

![3-Iodo-9,9'-spirobi[fluorene]](/img/structure/B8205801.png)

![2-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B8205807.png)



